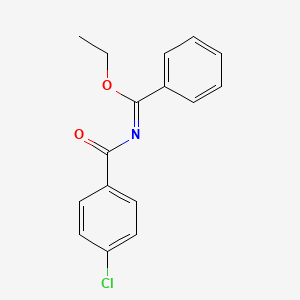
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates. It is characterized by the presence of an ethyl ester group, a 4-chlorobenzoyl group, and a benzenecarboximidate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl benzenecarboximidate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+ethyl benzenecarboximidatebaseEthyl N-(4-chlorobenzoyl)benzenecarboximidate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted benzenecarboximidates.
Oxidation: Products include benzoic acids.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(4-chlorobenzoyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzenecarboximidate
- 4-chlorobenzoyl chloride
- Benzenecarboximidic acid derivatives
Uniqueness
Ethyl N-(4-chlorobenzoyl)benzenecarboximidate is unique due to the presence of both the 4-chlorobenzoyl and benzenecarboximidate groups, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
87436-46-2 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
ethyl N-(4-chlorobenzoyl)benzenecarboximidate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(13-6-4-3-5-7-13)18-15(19)12-8-10-14(17)11-9-12/h3-11H,2H2,1H3 |
InChI Key |
VDRZZAJMVPIOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


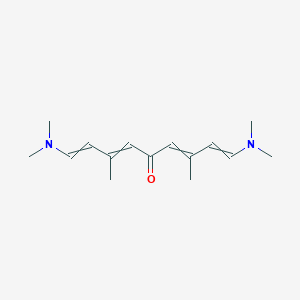
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
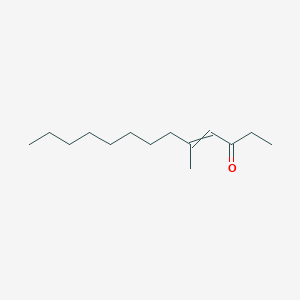
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
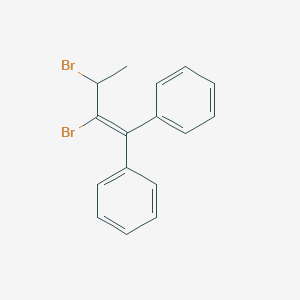
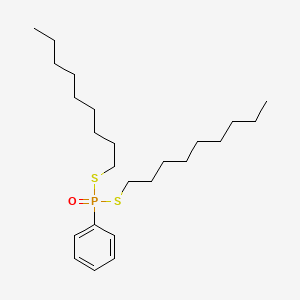
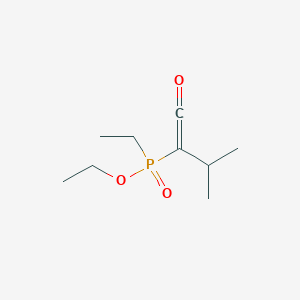
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)
